molecular formula C34H36O6 B13856733 benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside

benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside

Cat. No.: B13856733
M. Wt: 540.6 g/mol
InChI Key: HYWPIYGUZWWMDH-BKJHVTENSA-N
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Description

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of benzyl groups attached to the 2, 3, and 4 positions of the glucopyranoside ring. This compound is widely used in organic synthesis, particularly in the field of carbohydrate chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deprotected glucopyranosides, oxidized derivatives, and various substituted glucopyranosides .

Scientific Research Applications

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups provide stability and protect the hydroxyl groups during chemical transformations. The compound interacts with specific enzymes and molecular targets, facilitating the formation of glycosidic bonds and other carbohydrate-related reactions .

Comparison with Similar Compounds

  • Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside
  • Benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside
  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

Uniqueness: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a versatile glycosyl donor makes it particularly valuable in carbohydrate chemistry .

Properties

Molecular Formula

C34H36O6

Molecular Weight

540.6 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1

InChI Key

HYWPIYGUZWWMDH-BKJHVTENSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](OC([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO

Origin of Product

United States

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